1-(3-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethyl group, and a chloropropanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one typically involves the bromination of a precursor compound followed by chlorination. One common method involves the bromination of 2-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(3-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential effects on biological systems and its use in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group can participate in nucleophilic substitution reactions, while the carbonyl group in the chloropropanone moiety can undergo reduction or oxidation. These reactions are facilitated by the electronic properties of the substituents on the benzene ring, which influence the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one
- 1-(3-(Bromomethyl)-2-propylphenyl)-3-chloropropan-2-one
- 1-(3-(Bromomethyl)-2-isopropylphenyl)-3-chloropropan-2-one
Uniqueness
1-(3-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone functional groups, which provide distinct reactivity patterns. The ethyl group on the benzene ring also influences the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H14BrClO |
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Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-12-9(6-11(15)8-14)4-3-5-10(12)7-13/h3-5H,2,6-8H2,1H3 |
InChI Key |
FISJFYMWOIUJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1CBr)CC(=O)CCl |
Origin of Product |
United States |
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